molecular formula C24H20BrNO4 B1408367 (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid CAS No. 1442114-66-0

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid

Cat. No. B1408367
CAS RN: 1442114-66-0
M. Wt: 466.3 g/mol
InChI Key: KIFIKVVGKMSJRH-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid, commonly known as Fmoc-Br-Phe-OH, is a chemical compound that belongs to the class of amino acid derivatives. It is widely used in scientific research as a building block for the synthesis of peptides and proteins.

Scientific Research Applications

Synthesis and Solid Phase Peptide Synthesis (SPPS)

  • (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid is utilized in the synthesis of various compounds. One example is the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and N‐Fmoc‐thiourea, highlighting its role in creating specialized molecules (Le & Goodnow, 2004).
  • This compound is also a precursor in the Fmoc-based solid phase peptide synthesis, particularly useful for the creation of peptide amides (Funakoshi et al., 1988).

Protective Group in Chemical Synthesis

  • The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of this compound, is used to protect hydroxy-groups in various chemical syntheses. It is conveniently removed by triethylamine, demonstrating its utility in complex chemical processes (Gioeli & Chattopadhyaya, 1982).

Application in Material Science

  • In material science, this compound contributes to the synthesis of blue emissive fluorene derivatives, which have applications in photophysical properties like absorption and emission (Athira, Meerakrishna & Shanmugam, 2020).

Selective Sensing Applications

  • It has been used in the synthesis of compounds for selective sensing applications, such as the detection of nitro compounds, metal cations, and amino acids (Han et al., 2020).

Structural and Thermodynamic Studies

  • The compound plays a role in understanding the structural and thermodynamic relationships between optically active and racemic compounds. This is particularly relevant in crystallography and material analysis (Larsen & Marthi, 1997).

Chemical Transformations and Synthesis

  • It's also involved in the synthesis of new tetrazolyl derivatives of L- and D-phenylalanine, highlighting its versatility in chemical transformations (Tolstyakov et al., 2016).

Photocatalysis

  • The compound has been used in photocatalysis for the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles, demonstrating its application in light-driven chemical reactions (Chen, Lu & Wang, 2019).

properties

IUPAC Name

(2R)-2-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFIKVVGKMSJRH-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C4=CC=C(C=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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